1,8-Naphthyridine-2,7-diol (CAS 49655-93-8), often existing in its tautomeric 1,8-naphthyridine-2,7(1H,8H)-dione form, is a highly versatile, symmetric bicyclic building block. Characterized by a rigid planar core and a dual hydrogen-bond donor–acceptor profile, it is extensively utilized in supramolecular chemistry, coordination chemistry, and organic synthesis . Unlike highly reactive downstream halides, this diol is bench-stable and serves as the primary precursor for synthesizing 2,7-disubstituted naphthyridines and hydrogen-bonded dimetal assemblies . Its predictable tautomerization and robust thermal stability make it a highly reliable starting material for scale-up and custom functionalization workflows.
Substituting 1,8-naphthyridine-2,7-diol with mono-substituted analogs (e.g., 2-hydroxy-1,8-naphthyridine) fundamentally disrupts both its synthetic utility and supramolecular behavior. Mono-substituted variants lack the symmetry required for extended quadruple hydrogen-bonding arrays and cannot yield the symmetric 2,7-dichloro intermediates necessary for bifunctional cross-coupling[1]. Furthermore, attempting to bypass the diol by directly procuring 2,7-dichloro-1,8-naphthyridine often introduces severe reproducibility issues; the dichloro derivative is highly susceptible to ambient hydrolysis, degrading during storage and leading to variable yields in downstream couplings . Consequently, procuring the stable diol and performing in situ or immediate pre-use chlorination remains the industry standard for ensuring high-fidelity synthesis.
For the synthesis of highly functionalized naphthyridines, 1,8-naphthyridine-2,7-diol is the preferred procurement choice over its direct downstream derivative, 2,7-dichloro-1,8-naphthyridine. The diol exhibits excellent ambient stability as a solid, whereas the dichloro analog is highly moisture-sensitive and rapidly hydrolyzes back to the dione form if exposed to atmospheric moisture . This difference in stability dictates that buyers should procure the diol for long-term inventory and convert it to the dichloro intermediate (e.g., via POCl3) immediately prior to cross-coupling reactions to prevent yield losses associated with degraded starting materials .
| Evidence Dimension | Ambient Storage Stability / Hydrolysis Resistance |
| Target Compound Data | 1,8-Naphthyridine-2,7-diol: Bench-stable solid, long-term shelf life |
| Comparator Or Baseline | 2,7-dichloro-1,8-naphthyridine: Moisture-sensitive, requires inert storage, prone to rapid hydrolysis |
| Quantified Difference | Orders of magnitude longer shelf life without inert atmosphere requirements |
| Conditions | Ambient laboratory storage conditions |
Procuring the diol rather than the dichloro intermediate eliminates inventory degradation risks and ensures reproducible yields in downstream functionalization.
The unique value of 1,8-naphthyridine-2,7-diol in materials science stems from its dual donor–acceptor topology. In its tautomeric dione form, it provides multiple hydrogen-bond donors (N-H) and acceptors (C=O, ring N), allowing it to form robust, self-complementary quadruple hydrogen-bonded dimers or extended arrays [1]. In contrast, unsubstituted 1,8-naphthyridine possesses 0 donors and only 2 acceptors, rendering it completely incapable of directing such supramolecular self-assembly [1].
| Evidence Dimension | Hydrogen-Bond Donor/Acceptor Count |
| Target Compound Data | 1,8-Naphthyridine-2,7-diol: 2 Donors, 4 Acceptors (in tautomeric form) |
| Comparator Or Baseline | 1,8-Naphthyridine (unsubstituted): 0 Donors, 2 Acceptors |
| Quantified Difference | Addition of 2 donors and 2 acceptors enabling high-order self-assembly |
| Conditions | Computational and crystallographic profiling of hydrogen-bond topology |
Essential for researchers designing self-assembling polymers, molecular recognition systems, or dynamic supramolecular networks.
1,8-Naphthyridine-2,7-diol acts as a highly effective pendant ligand in the formation of hydrogen-bonded 'dimers of dimers' for proton-coupled electron transfer studies. When coordinated to dimetal paddlewheel complexes, such as [Mo2(TiPB)3(HDON)]2, the self-complementary hydrogen bonding facilitates stable mixed-valence states with a significant electronic coupling, evidenced by a half-wave potential splitting (ΔE1/2) of 140 mV [1]. Standard non-hydrogen-bonding carboxylate linkers fail to support this reversible, solvent-dependent supramolecular electronic communication [2].
| Evidence Dimension | Half-wave potential splitting (ΔE1/2) in Mo2 paddlewheel dimers |
| Target Compound Data | [Mo2(TiPB)3(HDON)]2: ΔE1/2 = 140 mV |
| Comparator Or Baseline | Monomeric or non-hydrogen-bonded Mo2 complexes: ΔE1/2 ≈ 0 mV (no inter-complex coupling) |
| Quantified Difference | 140 mV stabilization of the mixed-valence state via hydrogen-bonded dimerization |
| Conditions | Cyclic voltammetry in CH2Cl2 solutions |
Proves the compound's utility as a specialized ligand for engineering molecular electronics and studying biological electron transfer models.
The integration of hydroxyl/oxo groups at the 2 and 7 positions of the naphthyridine core creates specific coordination pockets that are highly sensitive to metal binding. 1,8-Naphthyridine-2,7-diol exhibits strong fluorescence that is selectively quenched or shifted upon coordination with heavy metals . Unsubstituted 1,8-naphthyridine lacks these adjacent oxygen donors, resulting in significantly lower binding affinities for these specific metal ions and a lack of the distinct 'turn-off' or 'turn-on' optical response required for sensor development.
| Evidence Dimension | Fluorescence response to metal ion coordination |
| Target Compound Data | 1,8-Naphthyridine-2,7-diol: Strong fluorescence quenching/modulation upon binding |
| Comparator Or Baseline | Unsubstituted 1,8-naphthyridine: Weak coordination, negligible optical response |
| Quantified Difference | Enables selective optical detection of heavy metals vs. no sensor utility |
| Conditions | Solution-phase fluorescence spectroscopy in the presence of metal cations |
Makes this specific diol the required scaffold for analytical chemists developing optical sensors for environmental or biological metal detection.
Due to its excellent bench stability compared to moisture-sensitive halides, this diol is the optimal starting material for synthesizing 2,7-dichloro-1,8-naphthyridine. It allows for reliable, scale-up-friendly storage and immediate pre-use conversion, ensuring high yields in subsequent cross-coupling reactions for pharmaceutical development .
Leveraging its 2-donor/4-acceptor hydrogen-bonding profile, the compound is heavily utilized in materials science to create self-assembling supramolecular networks, dynamic polymers, and molecular recognition arrays that rely on highly directional quadruple hydrogen bonds[1].
The compound serves as a critical pendant ligand in dimetal paddlewheel complexes (e.g., Mo2 or W2 systems). Its ability to form hydrogen-bonded 'dimers of dimers' with measurable electronic coupling (ΔE1/2 ~ 140 mV) makes it indispensable for researchers modeling biological electron transfer and molecular electronics [2].
The rigid, planar core combined with the specific O-N-N-O coordination geometry allows the diol to act as a selective fluorescent probe. It is procured by analytical laboratories to develop sensors that detect heavy metals via distinct fluorescence quenching mechanisms .